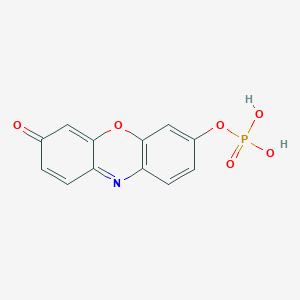

3H-Phenoxazin-3-one, 7-(phosphonooxy)-

Description

Significance of Enzyme Activity Monitoring in Fundamental Biological Processes

The measurement of enzyme activity is a cornerstone of biochemical and clinical investigation, providing critical insights into the metabolic state of biological systems. Enzymes catalyze a vast array of reactions, and the rate at which these reactions occur can be indicative of normal cellular function or pathological conditions. For instance, quantifying the activity of key metabolic enzymes in liver tissue is essential for understanding how an organism processes carbohydrates and can reveal the effects of various substances on metabolism thermofisher.com. Furthermore, the levels of specific enzymes in blood serum, such as alkaline phosphatase, serve as important biomarkers for assessing liver and tissue function thermofisher.com. By monitoring these enzymatic activities, researchers can unravel the complexities of biological pathways, diagnose diseases, and screen for potential therapeutic agents.

Evolution of Fluorescent Reporter Molecules for Biochemical Analysis

The journey of fluorescent reporter molecules in biochemical analysis began over a century ago with the synthesis of fluorescein in 1871 rsc.org. However, its application in biological research, particularly for visualizing proteins, was not realized until the 1940s with the advent of immunofluorescence rsc.org. This marked a significant leap forward, enabling scientists to locate specific molecules within cells and tissues.

Over the decades, the field has seen a continuous evolution of fluorescent probes, driven by the need for greater sensitivity, specificity, and a wider range of optical properties nih.govresearchgate.net. The development of various fluorophores has allowed for the creation of probes that can detect a multitude of biological molecules and events in real-time and with high spatiotemporal resolution aatbio.com. Fluorescence-based assays are now widely employed due to their inherent advantages, including high sensitivity, which allows for the detection of minute quantities of analytes . These assays are designed to produce a change in fluorescence intensity upon interaction with a target enzyme, either by generating a fluorescent product from a non-fluorescent substrate or vice versa creative-enzymes.com.

Overview of Phenoxazine-Based Fluorogenic Systems in Research

Among the diverse families of fluorophores, phenoxazine-based dyes have garnered significant attention in the design of fluorogenic probes for biochemical assays signosisinc.comnih.govrsc.org. These compounds are characterized by a core phenoxazine (B87303) structure, which can be chemically modified to create probes that are initially non-fluorescent or weakly fluorescent. Upon enzymatic action, a highly fluorescent product is released, providing a robust and easily detectable signal.

Resorufin (B1680543) is a prominent member of the phenoxazine dye family and serves as the core fluorophore in numerous enzymatic assays rsc.orgaatbio.com. It is highly valued for its excellent photophysical properties, including a high fluorescence quantum yield, long excitation and emission wavelengths, and good water solubility rsc.orgaatbio.comresearchgate.net. The anionic form of resorufin, prevalent at physiological pH, is intensely fluorescent nih.gov.

The principle behind many resorufin-based assays involves the enzymatic conversion of a non-fluorescent resorufin derivative into the highly fluorescent resorufin molecule. For example, in the widely used Amplex® Red assay, the non-fluorescent 10-acetyl-3,7-dihydroxyphenoxazine (B49719) (Amplex® Red) is oxidized by hydrogen peroxide in the presence of horseradish peroxidase to produce resorufin thermofisher.comresearchgate.netnih.gov. This system allows for the sensitive detection of hydrogen peroxide, which can be coupled to the activity of various oxidases thermofisher.comresearchgate.net. Similarly, other resorufin derivatives, such as resorufin β-D-galactopyranoside, are used to assay the activity of enzymes like β-galactosidase, which cleaves the substrate to release resorufin acs.orgrsc.org.

Table 1: Spectral Properties of Resorufin

| Property | Value | Reference |

| Excitation Maximum | ~571 nm | aatbio.comaatbio.comthermofisher.com |

| Emission Maximum | ~584 nm | aatbio.comaatbio.comfluorofinder.com |

| Molar Extinction Coefficient (pH 8.0) | 73,000 M⁻¹cm⁻¹ at 572 nm | |

| Fluorescence Quantum Yield (in water) | ~0.75 | nih.govaatbio.com |

3H-Phenoxazin-3-one, 7-(phosphonooxy)-, also commonly known by the trade name Amplex Red phosphate (B84403), is a prime example of a fluorogenic substrate designed for the detection of phosphatase activity. This compound is essentially a phosphate-esterified derivative of resorufin, rendering it non-fluorescent.

The utility of 3H-Phenoxazin-3-one, 7-(phosphonooxy)- lies in its ability to be specifically recognized and hydrolyzed by phosphatases, such as alkaline phosphatase rsc.org. Alkaline phosphatases are a group of enzymes that catalyze the hydrolysis of phosphate monoesters at alkaline pH nih.gov. In the presence of alkaline phosphatase, the phosphate group of 3H-Phenoxazin-3-one, 7-(phosphonooxy)- is cleaved, resulting in the formation of the highly fluorescent product, resorufin.

The enzymatic reaction can be summarized as follows:

3H-Phenoxazin-3-one, 7-(phosphonooxy)- (non-fluorescent) + H₂O --(Alkaline Phosphatase)--> Resorufin (highly fluorescent) + Inorganic Phosphate

This reaction forms the basis of a continuous and highly sensitive assay for alkaline phosphatase activity. The rate of resorufin formation is directly proportional to the enzyme's activity, allowing for quantitative measurements. The long-wavelength excitation and emission of the resulting resorufin minimize interference from autofluorescence often present in biological samples.

Table 2: Comparison of Substrate and Product in the Alkaline Phosphatase Assay

| Compound | Chemical Name | Key Characteristic | Excitation Max. | Emission Max. |

| Substrate | 3H-Phenoxazin-3-one, 7-(phosphonooxy)- | Non-fluorescent | N/A | N/A |

| Product | Resorufin | Highly fluorescent | ~571 nm | ~584 nm |

The development of fluorogenic substrates like 3H-Phenoxazin-3-one, 7-(phosphonooxy)- represents a significant advancement in the study of enzyme kinetics and has found widespread application in various biochemical and diagnostic assays.

Structure

3D Structure

Properties

CAS No. |

108887-08-7 |

|---|---|

Molecular Formula |

C12H8NO6P |

Molecular Weight |

293.17 g/mol |

IUPAC Name |

(7-oxophenoxazin-3-yl) dihydrogen phosphate |

InChI |

InChI=1S/C12H8NO6P/c14-7-1-3-9-11(5-7)18-12-6-8(19-20(15,16)17)2-4-10(12)13-9/h1-6H,(H2,15,16,17) |

InChI Key |

QXLNYGAFLHIMEL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1OP(=O)(O)O)OC3=CC(=O)C=CC3=N2 |

Origin of Product |

United States |

Mechanistic Principles of 3h Phenoxazin 3 One, 7 Phosphonooxy Activation

Enzymatic Dephosphorylation and Fluorescence Generation

The core principle behind the use of 3H-Phenoxazin-3-one, 7-(phosphonooxy)- as a phosphatase substrate lies in its conversion from a non-fluorescent state to a fluorescent one upon enzymatic action. This "turn-on" mechanism is initiated when a phosphatase enzyme, such as alkaline phosphatase, catalyzes the hydrolysis of the phosphate (B84403) ester bond. This enzymatic cleavage removes the phosphate group from the phenoxazinone core, yielding the highly fluorescent compound, resorufin (B1680543).

This transformation is the basis for numerous assays in molecular biology and diagnostics. The rate of fluorescence increase is directly proportional to the enzymatic activity, enabling the quantification of phosphatases in various biological samples. The water-soluble substrate is converted by the enzyme into the fluorescent product, which can be measured over time to determine enzyme kinetics. thermofisher.com

In its native state, 3H-Phenoxazin-3-one, 7-(phosphonooxy)- is essentially non-fluorescent. This lack of fluorescence is due to the presence of the phosphate group, which acts as an effective fluorescence quencher. The mechanism of quenching involves the alteration of the electronic properties of the phenoxazinone fluorophore. The phosphate group is an electron-withdrawing group that disrupts the extended π-electron system of the phenoxazinone core. This disruption prevents the molecule from efficiently absorbing light and re-emitting it as fluorescence.

Phosphorylation at the 7-position modifies the energy of the highest occupied molecular orbital (HOMO), which is a critical factor for the molecule's redox and spectroscopic properties. This alteration effectively "cages" the fluorophore, keeping it in a non-emissive state until the phosphate is removed. The quenching is a form of static quenching, where the quencher (the phosphate group) forms a stable, non-fluorescent complex with the potential fluorophore. researchgate.net

The enzymatic removal of the phosphate moiety is an "uncaging" event that liberates the fluorescent properties of the resorufin molecule. nih.gov Once the phosphate group is cleaved, the electronic structure of the phenoxazinone ring is restored to a state that allows for efficient absorption of light and subsequent fluorescence emission. oup.comresearchgate.net This process results in the generation of a strong, detectable signal.

A key advantage of this system is the inherent signal amplification. A single phosphatase enzyme molecule can catalyze the dephosphorylation of many substrate molecules in a continuous cycle. thermofisher.com This catalytic turnover means that for each active enzyme, a multitude of fluorescent resorufin molecules are generated. nih.gov This amplification greatly enhances the sensitivity of the assay, allowing for the detection of very low levels of phosphatase activity. The conversion of a non-fluorescent precursor to a fluorophore through this specific chemical reaction provides a rapid and selective method for detection. nih.gov

Spectroscopic Characteristics of the Activated Product (Resorufin) in Research Applications

The product of the enzymatic reaction, resorufin, is a well-characterized fluorophore with excellent spectroscopic properties that make it ideal for a wide range of research applications. rsc.orgresearchgate.net It possesses a high fluorescence quantum yield and exhibits long excitation and emission wavelengths, which helps to minimize background fluorescence from biological samples. nih.govrsc.org Resorufin is known for its good stability and strong resistance to photobleaching. nih.govresearchgate.net

The anionic form of resorufin, which predominates at neutral and basic pH, is highly fluorescent. bioone.org Its distinct red fluorescence is readily detectable using standard fluorescence instrumentation. These favorable photophysical characteristics have led to its widespread use in bio-imaging and various enzyme assays. researchgate.net

Table 1: Spectroscopic Properties of Resorufin

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~563-571 nm | aatbio.combiotium.combiosynth.com |

| Emission Maximum (λem) | ~584-587 nm | aatbio.combiotium.combiosynth.com |

| Molar Absorptivity | High | researchgate.net |

| Fluorescence Quantum Yield | High (e.g., 0.74 in basic aqueous solution) | rsc.orgbioone.org |

| Appearance | Orange to bright pink fluorescent dye | biosynth.com |

Synthetic Methodologies for 3h Phenoxazin 3 One, 7 Phosphonooxy and Analogues

General Synthetic Strategies for Phenoxazine (B87303) Derivatives in Probe Development

The foundational step in synthesizing the target compound and its analogues is the construction of the 3H-phenoxazin-3-one core, commonly known as resorufin (B1680543). Phenoxazine derivatives are valuable as fluorescent probes due to their significant photophysical properties. nih.gov The synthesis of this tricyclic system can be achieved through several established methods.

One of the most common approaches is the oxidative coupling of ortho-aminophenols. researchgate.net This method is efficient for creating the basic phenoxazine skeleton. Another prevalent strategy involves the condensation of ortho-aminophenols with benzoquinones. For instance, various 3H-phenoxazin-3-one derivatives can be prepared by condensing 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone with substituted ortho-aminophenols in an ethanolic solution containing a mild base like sodium acetate.

Furthermore, nucleophilic substitution reactions on a pre-formed phenoxazine structure are used to introduce different functional groups. A convenient method for creating a series of 2-(arylamino)-3H-phenoxazin-3-ones involves the reaction between a sterically crowded 3H-phenoxazin-3-one and various arylamines at high temperatures (220–250 °C). researchgate.net These general strategies allow for the creation of a diverse library of phenoxazine-based fluorophores, which can then be functionalized for specific applications, such as the introduction of a phosphate (B84403) group for phosphatase activity probes. nih.govresearchgate.net

Specific Phosphorylation Techniques for Fluorogenic Probes

The key to creating a fluorogenic probe for phosphatase activity is the introduction of a phosphate group to the hydroxyl function of the fluorophore, in this case, at the 7-position of the 3H-phenoxazin-3-one core. This phosphorylation quenches the fluorescence of the molecule. Upon enzymatic cleavage of the phosphate group by a phosphatase, the highly fluorescent resorufin is released.

A well-established method for the phosphorylation of the phenolic function of resorufin derivatives involves reaction with a halide of pentavalent phosphorus. google.com For example, the resorufin derivative can be reacted with pyrophosphoric acid chloride or a similar phosphorylating agent, often in the presence of an acid-binding agent. google.com The resulting dihalogen phosphonyloxy intermediate is then hydrolyzed to yield the final phosphonooxy compound. google.com

Another common technique uses diethylchlorophosphate in the presence of a base, such as triethylamine (B128534) (NEt₃), and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). frontiersin.org This reaction forms a diethyl phosphate ester, which is subsequently hydrolyzed to the final phosphate monoester. A typical hydrolysis step for this process involves treatment with trimethylsilyl (B98337) iodide. frontiersin.org These methods provide a reliable means to convert the fluorescent phenoxazine core into a non-fluorescent, enzyme-activatable probe.

Table 1: Comparison of Phosphorylation Reagents

| Reagent | Intermediate Product | Key Features |

|---|---|---|

| Pyrophosphoric acid chloride | Dihalogen phosphonyloxy derivative | Requires subsequent hydrolysis step. google.com |

Purification and Characterization Considerations for Research-Grade Compounds

The purity of fluorogenic probes is paramount for their use in sensitive biological assays, as even trace amounts of the unphosphorylated, fluorescent parent compound can lead to high background signals. Therefore, rigorous purification and characterization are essential steps in the synthesis of research-grade 3H-Phenoxazin-3-one, 7-(phosphonooxy)-.

Purification: High-performance liquid chromatography (HPLC) is the method of choice for purifying these compounds. google.com Specifically, preparative reverse-phase HPLC (RP-HPLC) using a C18 column is highly effective at separating the polar phosphate-containing product from the less polar starting material and byproducts. google.com The mobile phase often consists of a gradient of an organic solvent (like isopropanol (B130326) or acetonitrile) and an aqueous buffer (such as triethylammonium (B8662869) acetate). google.com Thin-layer chromatography (TLC) can also be used for monitoring the reaction progress and assessing the purity of fractions. google.com

Characterization: A combination of spectroscopic techniques is used to confirm the structure and purity of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure of the phenoxazine backbone and the successful modification. google.com For phosphorus-containing compounds, ³¹P NMR spectroscopy is a direct and powerful tool for confirming the presence of the phosphate group and determining its chemical environment. oxinst.com The ³¹P NMR spectrum provides distinct signals for different phosphorus oxidation states and molecular structures, making it invaluable for characterization. oxinst.com

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized compound, providing definitive evidence of the addition of the phosphate group.

UV-Visible and Fluorescence Spectroscopy: The optical properties of the probe are critical. UV-Visible absorption and fluorescence emission spectra are recorded before and after enzymatic cleavage. The phosphorylated probe should exhibit minimal fluorescence, while the dephosphorylated product (resorufin) should show strong fluorescence at its characteristic emission maximum (~585-587 nm). biosynth.comnih.gov This confirms the "turn-on" functionality of the probe.

Table 2: Analytical Techniques for Characterization

| Technique | Purpose | Typical Observations for 3H-Phenoxazin-3-one, 7-(phosphonooxy)- |

|---|---|---|

| ¹H NMR | Structural confirmation of the organic backbone. google.com | Shows characteristic aromatic proton signals of the phenoxazine ring. |

| ³¹P NMR | Direct detection and confirmation of the phosphate group. oxinst.com | A distinct peak in the phosphate region of the spectrum. |

| Mass Spectrometry | Confirmation of molecular weight. | The measured mass corresponds to the calculated mass of the phosphorylated compound. |

| HPLC | Purity assessment and purification. google.com | A single major peak in the chromatogram indicates high purity. |

Applications in Enzymatic Activity Profiling

Phosphatase Activity Quantification Using 3H-Phenoxazin-3-one, 7-(phosphonooxy)-

The core application of 3H-Phenoxazin-3-one, 7-(phosphonooxy)- lies in its role as a substrate for phosphatases. These enzymes catalyze the hydrolysis of phosphomonoesters, a reaction that involves the removal of a phosphate (B84403) group from a molecule. In the case of this specific phenoxazine (B87303) compound, the enzymatic removal of the 7-(phosphonooxy)- group yields 7-hydroxy-3H-phenoxazin-3-one, a compound commonly known as resorufin (B1680543). Resorufin is intensely fluorescent, with excitation and emission maxima around 571 nm and 585 nm, respectively. fishersci.co.ukresearchgate.net This enzymatic conversion forms the basis of a highly sensitive "turn-on" fluorescence assay; the rate of fluorescence increase is directly proportional to the phosphatase activity in the sample. nih.govnih.govnih.gov

Alkaline Phosphatase (ALP) Assay Development

Assays for alkaline phosphatase (ALP), an enzyme crucial in various physiological processes and widely used as a reporter in immunoassays, have been extensively developed using fluorogenic substrates like 3H-Phenoxazin-3-one, 7-(phosphonooxy)-. rsc.orgnih.govresearchgate.net The principle involves the ALP-catalyzed hydrolysis of the phosphate group from the phenoxazine substrate, leading to the generation of the fluorescent product, resorufin. nih.gov This method offers high sensitivity, often surpassing traditional colorimetric assays. nih.gov The direct relationship between enzyme concentration and the rate of fluorescent product formation allows for precise quantification of ALP activity in diverse samples. nih.gov

Principle of the Fluorogenic Alkaline Phosphatase (ALP) Assay

| Step | Component | Function/Reaction | Detection |

|---|---|---|---|

| 1 | 3H-Phenoxazin-3-one, 7-(phosphonooxy)- | Non-fluorescent substrate | Fluorescence measurement (Ex: ~571 nm, Em: ~585 nm) |

| 2 | Alkaline Phosphatase (ALP) | Catalyzes the removal of the phosphate group | |

| 3 | Resorufin | Highly fluorescent product | Signal is proportional to ALP activity |

Protein Phosphatase Activity Studies

Beyond ALP, 3H-Phenoxazin-3-one, 7-(phosphonooxy)- serves as a valuable generic substrate for studying a broader range of protein phosphatases, including those specific for serine/threonine or tyrosine residues. nih.govnih.gov While it is not a protein or peptide, its utility lies in providing a simple and sensitive method to measure general phosphatase activity, which is particularly useful in high-throughput screening for enzyme inhibitors or for assessing activity in purified enzyme preparations. nih.govnih.gov The assay measures the fundamental phosphomonoesterase activity of the enzyme, where the release of the phosphate group from the substrate generates a quantifiable fluorescent signal. promega.com

Monitoring Nucleotidase and Phosphorylase Kinase Activities

The applicability of 3H-Phenoxazin-3-one, 7-(phosphonooxy)- extends to other enzymes that exhibit phosphomonoesterase activity. Nucleotidases, which hydrolyze phosphate groups from nucleotides, can be monitored using this substrate, provided the enzyme can process the non-nucleotide phenoxazine structure. Similarly, the activity of phosphorylase phosphatase (which dephosphorylates phosphorylase kinase) can be assessed. In these contexts, the compound acts as a surrogate substrate, allowing for the continuous monitoring of enzyme activity through the generation of fluorescent resorufin.

Enzyme-Coupled Assay Systems Utilizing Phenoxazine Derivatives

Phenoxazine derivatives are central to many enzyme-coupled assays, where the activity of a primary enzyme is linked to a secondary, signal-producing reaction. genscript.com In these systems, a non-fluorescent phenoxazine derivative, such as 10-acetyl-3,7-dihydroxyphenoxazine (B49719) (commonly known as Amplex® Red), is used to detect hydrogen peroxide (H₂O₂). thermofisher.comabpbio.comcogershop.com H₂O₂ is a common byproduct of oxidase enzymes. In the presence of horseradish peroxidase (HRP), H₂O₂ oxidizes the Amplex® Red reagent to the fluorescent product resorufin, providing a highly sensitive detection method. thermofisher.comaatbio.comsigmaaldrich.comnih.gov

Detection of Oxidases and Peroxidases via Hydrogen Peroxide Generation

A major application of phenoxazine-based coupled assays is the detection of enzymes that produce hydrogen peroxide, such as various oxidases (e.g., glucose oxidase, choline (B1196258) oxidase, monoamine oxidase). thermofisher.combiocompare.comnih.gov The activity of these enzymes is measured indirectly by quantifying the H₂O₂ they generate. thermofisher.com This H₂O₂ then serves as a substrate for horseradish peroxidase (HRP), which catalyzes the oxidation of a phenoxazine substrate like Amplex® Red to resorufin. abpbio.combiotium.com This cascade reaction provides significant signal amplification, allowing for the detection of very low levels of oxidase or peroxidase activity. thermofisher.comnih.govsemanticscholar.org The rate of resorufin formation is directly proportional to the rate of H₂O₂ production by the primary enzyme. thermofisher.com

Coupled-Enzyme Assay for Oxidase Activity

| Reaction Step | Enzyme | Substrate(s) | Product(s) |

|---|---|---|---|

| Primary Reaction | Oxidase (e.g., Glucose Oxidase) | Analyte (e.g., Glucose) + O₂ | Oxidized Analyte + H₂O₂ |

| Detection Reaction | Horseradish Peroxidase (HRP) | H₂O₂ + Amplex® Red (non-fluorescent) | Resorufin (fluorescent) |

Applications in Lipid Metabolism Enzyme Assays (e.g., Phospholipase D)

Enzyme-coupled assays utilizing phenoxazine derivatives are particularly well-suited for studying enzymes involved in lipid metabolism. thermofisher.com A prominent example is the assay for Phospholipase D (PLD) activity. fishersci.co.ukthermofisher.comthermofisher.comnih.gov PLD catalyzes the hydrolysis of phosphatidylcholine to produce choline and phosphatidic acid. thermofisher.com The choline produced in this primary reaction is then oxidized by choline oxidase in a secondary reaction to yield betaine (B1666868) and hydrogen peroxide. fishersci.co.uknih.gov Finally, the generated H₂O₂ is detected using the HRP-catalyzed oxidation of Amplex® Red to resorufin, with the resulting fluorescence providing a quantitative measure of the PLD activity. fishersci.co.ukthermofisher.com This multi-step, coupled assay is highly sensitive and widely used for studying PLD kinetics and inhibition. thermofisher.comnih.gov

Multi-Enzyme Cascade Reaction Monitoring Strategies

The compound 3H-Phenoxazin-3-one, 7-(phosphonooxy)-, commonly known as resorufin phosphate, serves as a valuable fluorogenic substrate for the terminal enzyme in certain multi-enzyme cascade reactions. Its utility lies in its conversion by a phosphatase into the highly fluorescent product, resorufin. This reaction provides a clear, measurable signal that can be used to quantify the activity of the entire enzymatic pathway. In a multi-enzyme cascade, the product of one enzymatic reaction becomes the substrate for the next, culminating in a final, detectable product. Monitoring these cascades is crucial for understanding complex biological pathways and for applications in biotechnology and diagnostics.

A key advantage of this approach is the high sensitivity afforded by the fluorescent resorufin product, which has excitation and emission maxima at approximately 563 nm and 587 nm, respectively. biotium.com This allows for the detection of very low rates of enzymatic activity, which is essential when studying complex or slow-reacting cascades. The assay is continuous, meaning the signal develops over time as the cascade proceeds, enabling real-time kinetic analysis.

An example of a theoretical multi-enzyme cascade that could be monitored using resorufin phosphate is a pathway designed to detect the activity of a specific kinase. Kinases are enzymes that transfer a phosphate group from a phosphate donor, like adenosine (B11128) triphosphate (ATP), to a specific substrate. The adenosine diphosphate (B83284) (ADP) produced in this reaction can be used in a subsequent set of reactions to ultimately generate a phosphatase, which then acts on resorufin phosphate.

A study detailing an enzyme-coupled fluorescence assay for ADP detection illustrates a similar principle where the final step produces the fluorescent compound resorufin. nih.gov While not using resorufin phosphate directly as the final substrate, this demonstrates the feasibility of coupling a series of enzymatic reactions to the generation of a resorufin signal for monitoring purposes. Another relevant example, although it uses a different resorufin-based substrate, is a coupled enzyme assay developed for the high-throughput screening of fucosyltransferase inhibitors. concordia.ca In this system, a glycosidase acts as the final enzyme, releasing resorufin from a synthetic precursor, allowing for the quantification of the initial fucosyltransferase activity. concordia.ca These examples underscore the modularity and effectiveness of using resorufin-generating final steps in multi-enzyme systems.

Below is a table illustrating a hypothetical three-enzyme cascade designed to quantify the activity of a target kinase, with resorufin phosphate as the terminal reporter substrate.

| Step | Enzyme | Substrate(s) | Product(s) | Monitoring Principle |

| 1 | Target Kinase | Protein Substrate, ATP | Phosphorylated Protein, ADP | The rate-limiting step to be measured. |

| 2 | Pyruvate Kinase | ADP, Phosphoenolpyruvate | ATP, Pyruvate | Converts the product of the first reaction (ADP) into a new product. |

| 3 | Alkaline Phosphatase | Resorufin Phosphate | Resorufin , Inorganic Phosphate | The final step generates a fluorescent signal proportional to the initial kinase activity. |

High-Throughput Screening (HTS) of Enzyme Modulators and Inhibitors

3H-Phenoxazin-3-one, 7-(phosphonooxy)- is an ideal substrate for the high-throughput screening (HTS) of phosphatase modulators and inhibitors. nih.govnih.gov Phosphatases, particularly protein tyrosine phosphatases (PTPs), are a significant class of enzymes implicated in numerous diseases, making them attractive targets for drug discovery. nih.govresearchgate.net HTS allows for the rapid testing of large libraries of chemical compounds to identify "hits" that can alter the activity of a target enzyme.

The principle of an HTS assay for phosphatase inhibitors using resorufin phosphate is straightforward. The target phosphatase enzyme is incubated with a potential inhibitor from a compound library. Subsequently, resorufin phosphate is added to the reaction mixture. If the compound is an effective inhibitor, it will decrease the phosphatase's catalytic activity, resulting in a lower rate of resorufin phosphate hydrolysis. This leads to a reduced fluorescence signal compared to a control reaction with no inhibitor present. The assay's simplicity—mixing reagents and reading fluorescence—makes it highly amenable to automation and miniaturization in 384- or 1536-well microtiter plate formats. nih.govnih.gov

The development of a robust HTS assay involves several optimization and validation steps:

Assay Miniaturization: Adapting the assay to low-volume formats (e.g., 1536-well plates) to conserve reagents and allow for the screening of large compound libraries. nih.gov

Reagent Optimization: Determining the optimal concentrations of the enzyme and resorufin phosphate. The substrate concentration is typically kept at or near the Michaelis-Menten constant (Kₘ) to ensure the assay is sensitive to competitive inhibitors. The enzyme concentration is adjusted to ensure the reaction remains in the linear range for the duration of the measurement. nih.gov

Assay Quality Control: The performance of the HTS assay is commonly assessed using the Z'-factor, a statistical parameter that quantifies the separation between the high (uninhibited) and low (inhibited) signal windows. A Z'-factor value between 0.5 and 1.0 is indicative of an excellent and robust assay suitable for HTS.

Once initial hits are identified from the primary screen, they undergo further validation. This includes generating dose-response curves to determine the half-maximal inhibitory concentration (IC₅₀), which is a quantitative measure of a compound's potency. Hits are also tested in counter-screens to rule out assay artifacts, such as compounds that are inherently fluorescent or that interfere with the detection system.

The table below presents hypothetical data from a high-throughput screen for inhibitors of a specific protein tyrosine phosphatase (PTP-X), demonstrating how hit compounds are characterized.

| Compound ID | Primary Screen (% Inhibition at 10 µM) | IC₅₀ (µM) | Selectivity (vs. other PTPs) | Notes |

| Cmpd-001 | 85.4 | 1.2 | High | Potent and selective inhibitor. |

| Cmpd-002 | 78.2 | 5.8 | Moderate | Moderate potency. |

| Cmpd-003 | 12.1 | > 100 | - | Inactive. |

| Cmpd-004 | 92.3 | 0.8 | Low | Potent but non-selective. |

| Cmpd-005 | 65.7 | 9.3 | High | Selective but with lower potency. |

Advanced Probe Design and Sensing Strategies

"Turn-On" Fluorescence Mechanisms in 3H-Phenoxazin-3-one, 7-(phosphonooxy)- Based Probes

"Turn-on" fluorescent probes are designed to be initially non-fluorescent or weakly fluorescent, exhibiting a significant increase in fluorescence intensity upon interaction with a specific analyte. This mechanism offers a high signal-to-noise ratio, enhancing detection sensitivity. Probes based on 3H-Phenoxazin-3-one, 7-(phosphonooxy)- primarily operate on an enzyme-catalyzed transformation that releases the fluorophore, resorufin (B1680543).

The core principle involves the enzymatic cleavage of the phosphate (B84403) group from the 3H-Phenoxazin-3-one, 7-(phosphonooxy)- molecule. In its phosphorylated form, the compound exhibits minimal fluorescence. However, enzymes such as alkaline phosphatase (ALP) can hydrolyze the phosphate ester bond. researchgate.netnih.gov This enzymatic reaction yields resorufin, a molecule with a high fluorescence quantum yield and distinct red fluorescence (with excitation and emission maxima around 571 nm and 585 nm, respectively). abpbio.comthermofisher.com This process effectively "turns on" the fluorescence signal, and the rate of resorufin formation is directly proportional to the enzyme's activity. researchgate.net

This "turn-on" strategy is not limited to direct phosphatase detection. It can be coupled with other enzymatic reactions that produce a phosphatase or a reducing agent as a product. For instance, L-ascorbic acid-2-phosphate can be hydrolyzed by ALP to produce L-ascorbic acid, which in turn can reduce a non-fluorescent resazurin (B115843) to the fluorescent resorufin, creating a turn-on signal for ALP activity. researchgate.net The introduction of a self-immolative linker between the phosphate group and resorufin can further enhance the enzymatic efficiency by reducing steric hindrance, leading to a more rapid release of resorufin and a stronger signal. rsc.org

The optical properties of the resulting fluorophore, resorufin, are advantageous for biological assays. Its long excitation and emission wavelengths minimize interference from cellular autofluorescence, which typically occurs in the blue-green region of the spectrum. nih.govthermofisher.com

| Property | 3H-Phenoxazin-3-one, 7-(phosphonooxy)- (Substrate) | Resorufin (Product) |

| Fluorescence | Very weak / Non-fluorescent | Highly fluorescent |

| Excitation Maxima | Not applicable for fluorescence sensing | ~570-571 nm abpbio.comthermofisher.com |

| Emission Maxima | Not applicable for fluorescence sensing | ~585 nm abpbio.comthermofisher.com |

| Color | Colorless/Light orange abpbio.comrsc.org | Red/Pink abpbio.comrsc.org |

Integration into Biosensor Platforms for Analytical Research

The enzymatic conversion of 3H-Phenoxazin-3-one, 7-(phosphonooxy)- to resorufin is a versatile reaction that can be integrated into various biosensor platforms for the detection of a wide range of analytes. These platforms leverage the high sensitivity of fluorescence detection and the specificity of enzymatic reactions. nih.gov

One common application is in coupled enzyme assays. For instance, the activity of enzymes that produce hydrogen peroxide (H₂O₂), such as glucose oxidase or cholesterol oxidase, can be measured. thermofisher.comthermofisher.com In this setup, the H₂O₂ produced reacts with a precursor like 10-acetyl-3,7-dihydroxyphenoxazine (B49719) (Amplex Red) in the presence of horseradish peroxidase (HRP) to generate resorufin. abpbio.comthermofisher.comnih.govabpbio.com While not a direct use of 3H-Phenoxazin-3-one, 7-(phosphonooxy)-, this system illustrates the central role of the resorufin fluorophore in biosensing. The principle remains the same: an enzymatic reaction generates a product that leads to the formation of fluorescent resorufin. thermofisher.com

These assays are readily adaptable to high-throughput screening formats using microplates, making them valuable tools in drug discovery and diagnostics. researchgate.net For example, a resorufin-based assay for α-glucosidase was developed using resorufin α-D-glucopyranoside, demonstrating the adaptability of the resorufin core for different enzyme targets. researchgate.net The favorable pKa of resorufin allows for continuous kinetic assays without the need for a stop solution, which is often required for other fluorogenic substrates that have fluorescence optima at high pH. nih.govresearchgate.net

Furthermore, resorufin-based probes have been developed for imaging enzyme activity within living cells. rsc.orgnih.gov The ability to monitor intracellular phosphatase activity in real-time provides valuable insights into cellular signaling pathways and disease states. rsc.org

Förster Resonance Energy Transfer (FRET) Based Systems Employing Phenoxazine (B87303) Derivatives

Förster Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules. nih.gov A donor fluorophore in its excited state can transfer energy to an acceptor chromophore in close proximity (typically 1-10 nm). nih.govnih.gov This process is highly dependent on the distance between the donor and acceptor, making FRET a sensitive tool for measuring molecular interactions and conformational changes. nih.gov

Phenoxazine derivatives, including resorufin, can be incorporated into FRET-based probes. nih.gov In a typical design, a phenoxazine-based fluorophore can serve as either the donor or the acceptor. The choice depends on the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum. nih.gov

For example, a FRET system could be designed where a phenoxazine derivative is linked to a recognition molecule (e.g., an antibody or a peptide substrate) along with a suitable FRET partner. Upon a specific biological event, such as enzymatic cleavage of the linker or a conformational change in the recognition molecule, the distance between the donor and acceptor is altered. This change in distance leads to a measurable change in FRET efficiency, which can be detected as a change in the fluorescence intensity or lifetime of the donor or acceptor. nih.gov Such systems are powerful tools for studying protein-protein interactions, enzyme kinetics, and the dynamics of biological molecules in living cells. nih.gov

Coordination Nanoparticle-Based Fluorescent Probes

Coordination nanoparticles (CNPs), including metal-organic frameworks (MOFs), are emerging as versatile platforms for the design of fluorescent probes. nih.govnih.gov These materials are constructed from metal ions or clusters linked by organic ligands, forming porous and crystalline structures. nih.gov Their high surface area, tunable pore sizes, and versatile functional sites make them excellent candidates for sensing applications. nih.govnih.gov

Phenoxazine-based dyes can be incorporated into CNPs to create fluorescent sensors. rsc.orgresearchgate.net There are several strategies for this integration:

Encapsulation: The fluorescent dye can be physically entrapped within the pores of the nanoparticle. The release of the dye can be triggered by a specific analyte, leading to a "turn-on" fluorescence signal. nih.gov

Covalent Attachment: The phenoxazine moiety can be chemically bonded to the organic linkers of the nanoparticle. rsc.org The fluorescence of the resulting material can be modulated by the presence of the target analyte.

Analyte-Induced Assembly/Disassembly: A system can be designed where fluorophores and quenchers are co-encapsulated within a CNP, resulting in a quenched state. The presence of a target analyte, such as phosphate, can trigger the disassembly of the nanoparticle, releasing the fluorophore and quencher and "turning on" the fluorescence. nih.gov

For example, phenoxazine-based covalent organic frameworks (COFs) have been developed as turn-off fluorescent probes for detecting water in organic solvents. rsc.org While this is a different application, it demonstrates the principle of using the phenoxazine scaffold within a coordinated framework for sensing. The unique properties of CNPs, such as their ability to concentrate analytes within their pores, can lead to enhanced sensitivity in detection. nih.gov

Strategies for Enhanced Sensitivity and Specificity in Probe Design

The effectiveness of a fluorescent probe in a biological context is determined by its sensitivity and specificity. Several strategies are employed in the design of probes based on 3H-Phenoxazin-3-one, 7-(phosphonooxy)- and other resorufin derivatives to maximize these parameters.

Biological samples are complex mixtures containing numerous molecules that can interfere with fluorescent measurements. A major source of interference is autofluorescence from endogenous molecules like collagen, NADH, and flavins, which typically fluoresce in the blue-green region of the spectrum. fluorofinder.combosterbio.com The use of red-shifted fluorophores like resorufin (emission ~585 nm) is a key strategy to minimize this interference, as fewer biological molecules autofluoresce at these longer wavelengths. thermofisher.comptglab.com

Another potential interference comes from the direct reduction of the probe or its precursors by endogenous reducing agents. For instance, in assays using Amplex Red, NADPH can interact with horseradish peroxidase to generate superoxide (B77818) and subsequently H₂O₂, leading to a false positive signal. nih.gov Careful optimization of assay conditions and the inclusion of specific scavengers or enzymes, like superoxide dismutase, can mitigate these effects. nih.gov The chemical stability of the probe and its fluorescent product is also crucial for reliable quantification. thermofisher.com

Achieving high selectivity is paramount to ensure that the probe interacts only with the intended target. The primary basis for the selectivity of 3H-Phenoxazin-3-one, 7-(phosphonooxy)- is the specificity of the enzyme that cleaves the phosphate group. By choosing an enzyme with high substrate specificity, the probe can be made highly selective for that particular enzyme's activity.

Further enhancements in selectivity can be achieved through rational probe design:

Modification of the Recognition Moiety: The phosphate group can be replaced with other chemical groups that are substrates for different enzymes. For example, resorufin esters have been used to create probes for lipases, and resorufin-based glycosides have been developed for glycosidases. nih.govresearchgate.net

Targeting Specific Organelles: Probes can be designed to accumulate in specific cellular compartments, such as lysosomes or mitochondria. This is achieved by incorporating chemical motifs that are recognized by the transport machinery of these organelles or that have physicochemical properties favoring their accumulation in a particular environment (e.g., weak bases for acidic lysosomes or cationic amphiphiles for mitochondria). nih.gov

High Affinity and Bioactivity: The probe should be designed to have a high affinity for its target enzyme to ensure efficient conversion even at low analyte concentrations. It must also be cell-permeable if intended for intracellular measurements and possess adequate solubility in aqueous buffers. researchgate.net

Research Applications in Cellular and Environmental Systems

In Vitro Cellular Enzyme Activity Measurement

In cellular biology, the compound is a key component of fluorogenic assays designed to measure the activity of various enzymes in vitro. The fundamental mechanism involves an enzyme-catalyzed reaction that ultimately yields the fluorescent molecule resorufin (B1680543), which can be quantified to determine enzyme activity.

The ability to map where and when enzymes are active within living cells is crucial for understanding cellular function. 3H-Phenoxazin-3-one, 7-(phosphonooxy)- can be employed for this purpose, particularly for mapping phosphatase activity. When introduced to cells, this non-fluorescent compound can be hydrolyzed by phosphatases, enzymes that remove phosphate (B84403) groups. This cleavage releases the fluorogenic portion of the molecule.

In a subsequent step, this intermediate can be oxidized to produce the fluorescent product, resorufin. The localization of the fluorescence signal provides a spatial map of enzyme activity. For example, studies using related resorufin-based substrates have shown that the resulting fluorescence can accumulate in specific areas, such as the endoplasmic reticulum adjacent to the nucleus, indicating a high concentration of enzymatic activity in that compartment. nih.gov This technique allows researchers to visualize metabolic processes in real-time within the intricate architecture of a living cell. nih.gov

Monitoring the natural (endogenous) activity of specific enzymes in living cells is a powerful tool for diagnosing diseases and screening potential drugs.

Nitroreductase (NTR): While 3H-Phenoxazin-3-one, 7-(phosphonooxy)- itself is not a direct substrate for nitroreductase, derivatives of the 3H-phenoxazin-3-one core structure are specifically designed as probes for this enzyme. acs.org Nitroreductases are enzymes that are highly active in hypoxic (low oxygen) environments, a common feature of solid tumors. rsc.orgnih.govresearchgate.netrsc.org Probes like 7-[(5-nitrofuran-2-yl)methoxy]-3H-phenoxazin-3-one are non-fluorescent until they encounter NTR. The enzyme reduces a nitro group on the probe, triggering a chemical rearrangement that releases fluorescent resorufin. acs.org This "turn-on" fluorescence provides a highly sensitive method for detecting NTR activity and imaging hypoxic tumor cells. acs.org The fluorescence intensity is directly proportional to the concentration of nitroreductase, with detection limits reported as low as 0.27 ng/mL. acs.org

Fatty Acid Amide Hydrolase (FAAH): The activity of FAAH, an enzyme involved in lipid signaling and pain modulation, is typically not measured directly with a phenoxazine-based substrate. Instead, its activity is often determined using a different fluorometric assay. sigmaaldrich.cnelabscience.comnih.gov These assays use a specific, non-fluorescent substrate like arachidonoyl-7-amino-4-methyl-coumarin amide (AAMCA), which FAAH hydrolyzes to release the highly fluorescent compound 7-amino-4-methylcoumarin (B1665955) (AMC). sigmaaldrich.cnnih.gov The resulting fluorescence is directly proportional to FAAH activity. sigmaaldrich.cn

A major application of the phenoxazine (B87303) core structure is in the assessment of cellular redox state, primarily through the detection of hydrogen peroxide (H₂O₂), a key reactive oxygen species (ROS). nih.gov For this purpose, the acetylated, non-fluorescent precursor 10-acetyl-3,7-dihydroxyphenoxazine (B49719) (commonly known as Amplex Red) is widely used. nih.govthermofisher.comthermofisher.com

In the presence of the enzyme horseradish peroxidase (HRP), the Amplex Red reagent reacts with H₂O₂ in a 1:1 ratio to produce the stable and highly fluorescent resorufin. thermofisher.comfishersci.comnih.gov The intensity of the fluorescence, which can be measured with a fluorometer, is directly proportional to the concentration of H₂O₂ in the sample. fishersci.comsignosisinc.com This assay is highly sensitive, capable of detecting as little as 10 picomoles of H₂O₂ in a 100 µL volume. fishersci.comthermofisher.com By measuring the H₂O₂ released by cells, researchers can quantify oxidative stress and assess the cellular redox environment. purdue.eduresearchgate.net This method has been used to measure H₂O₂ production from various cellular sources, including immune cells and microsomal enzymes. nih.govpurdue.eduthermofisher.com

| Analyte | Probe Principle | Enzyme(s) Involved | Detectable Product | Application | Detection Limit |

|---|---|---|---|---|---|

| Phosphatase Activity | Dephosphorylation releases a fluorogenic precursor | Alkaline Phosphatase | Resorufin | Spatiotemporal mapping | N/A |

| Nitroreductase (NTR) | NTR-mediated reduction of a nitro group releases resorufin | Nitroreductase | Resorufin | Hypoxic cell imaging | 0.27 ng/mL acs.org |

| Hydrogen Peroxide (H₂O₂) | HRP-catalyzed oxidation of Amplex Red by H₂O₂ | Horseradish Peroxidase (HRP) | Resorufin | Cellular redox state | 10 picomoles fishersci.comthermofisher.com |

Environmental Phosphate Detection Methodologies

The detection of phosphate in environmental samples is critical for ecological monitoring, as excess phosphate can lead to eutrophication in aquatic systems. 3H-Phenoxazin-3-one, 7-(phosphonooxy)-, also known as resorufin phosphate, serves as a fluorogenic substrate for phosphatases, making it a useful tool for this purpose. biosynth.combiosynth.comgoogle.comorgasynth.comorgasynth.com

In aquatic systems, the activity of the enzyme alkaline phosphatase (ALP) is often an indicator of phosphorus deficiency and plays a key role in the phosphorus cycle. nih.govcore.ac.uk The concentration of ALP can be measured using 3H-Phenoxazin-3-one, 7-(phosphonooxy)-. google.com When added to a water sample, ALP present in the sample hydrolyzes the phosphate group from the substrate, releasing the fluorescent resorufin. google.com The rate of fluorescence increase is directly proportional to the ALP activity in the sample. rsc.orgresearchgate.net This method provides a sensitive means to assess the phosphorus status of aquatic environments. nih.gov While this method is well-suited for aquatic samples, its application to atmospheric samples is not well-documented and would likely require sample processing to capture airborne phosphate-containing particles in a liquid medium before analysis.

By providing a sensitive measure of alkaline phosphatase activity, assays using 3H-Phenoxazin-3-one, 7-(phosphonooxy)- play a direct role in ecological monitoring. researchgate.net High ALP activity often indicates that organisms are experiencing phosphorus limitation, a condition that can precede or occur during algal blooms. nih.govcore.ac.uk Monitoring ALP activity in bodies of water like lakes, rivers, and coastal zones allows scientists to assess nutrient status and the risk of eutrophication. mdpi.com These data are vital for water quality management and for understanding the health of aquatic ecosystems. nih.gov

| Parameter | Methodology | Substrate | Ecological Significance |

|---|---|---|---|

| Alkaline Phosphatase Activity (APA) | Fluorometric assay | 3H-Phenoxazin-3-one, 7-(phosphonooxy)- | Indicator of phosphorus limitation in aquatic ecosystems. nih.govcore.ac.uk |

| Phosphorus Cycling | Measurement of enzymatic hydrolysis of organic phosphorus | 3H-Phenoxazin-3-one, 7-(phosphonooxy)- | Assesses the rate of nutrient regeneration, crucial for primary productivity. nih.gov |

| Eutrophication Risk | Monitoring changes in APA over time | 3H-Phenoxazin-3-one, 7-(phosphonooxy)- | Helps in the early detection of nutrient imbalances that can lead to harmful algal blooms. mdpi.com |

Future Directions and Emerging Research Avenues

Development of Next-Generation Phenoxazine-Based Phosphonooxy Probes with Tailored Properties

The development of novel molecular probes is a cornerstone of advancing biological imaging and sensing. For phenoxazine-based phosphonooxy probes, research is actively pursuing the synthesis of next-generation molecules with precisely tailored properties to meet specific experimental needs. The core strategy involves the chemical modification of the foundational phenoxazine (B87303) structure to enhance its performance and expand its capabilities.

Key areas of development include improving selectivity for specific phosphatase families or even individual enzymes, a significant challenge given the conserved nature of the phosphatase active site. nih.gov Researchers are also focused on shifting the excitation and emission wavelengths further into the red and near-infrared (NIR) regions of the spectrum. nih.govrsc.org Probes that function in the NIR window offer distinct advantages for in vivo imaging, as longer wavelength light penetrates tissue more deeply and minimizes background autofluorescence from endogenous biomolecules. nih.govresearchgate.net Furthermore, modifications are being designed to optimize physicochemical properties such as water solubility, cell membrane permeability, and photostability, all of which are critical for reliable performance in live-cell and whole-organism imaging. researchgate.netrsc.org The synthesis of new phenoxazine derivatives is an active area of research, aiming to create a diverse palette of probes for various biological applications. nih.govrsc.org

| Property | Standard Probe (e.g., Resorufin (B1680543) Phosphate) | Next-Generation Probe (Hypothetical) | Advantage of Advancement |

|---|---|---|---|

| Excitation/Emission Maxima | ~560 nm / ~585 nm nih.gov | >650 nm / >670 nm | Reduced autofluorescence, deeper tissue penetration for in vivo imaging. nih.govrsc.org |

| Enzyme Selectivity | Broad (e.g., alkaline and acid phosphatases) nih.gov | Specific to one phosphatase isoform (e.g., PTP1B) | Allows for the study of individual enzyme roles in complex signaling pathways. nih.gov |

| Quantum Yield | High | Very High / Environment-insensitive | Brighter signal for higher sensitivity detection. |

| Solubility | Moderate in aqueous buffers | High aqueous solubility without organic co-solvents | Improved biocompatibility and ease of use in biological assays. |

| Cellular Uptake | Variable | Enhanced and targeted uptake | Efficient labeling of intracellular targets and specific organelles. |

Integration with Advanced Imaging Techniques for Real-Time Biological Monitoring

The unique photophysical properties of the resorufin fluorophore make phenoxazine-based probes exceptionally well-suited for advanced imaging techniques. The significant red-shift in its excitation and emission spectra is a key advantage, as it reduces phototoxicity and minimizes interference from cellular autofluorescence, which is typically more pronounced in the blue-green region of the spectrum. nih.govrsc.org This allows for clearer signals and more sensitive detection of enzymatic activity in living samples.

The integration of these probes with high-resolution microscopy enables the real-time visualization of phosphatase activity within subcellular compartments. Techniques such as confocal and super-resolution microscopy, including Stimulated Emission Depletion (STED) microscopy, can provide spatial resolution beyond the diffraction limit of light, allowing researchers to observe probe activation at specific cellular structures. researchgate.netnih.gov This capability is crucial for understanding the localized nature of cell signaling events. Moreover, the application of these probes extends to in vivo imaging in model organisms, such as zebrafish, enabling the dynamic monitoring of enzyme activity during developmental or disease processes in a whole-organism context. researchgate.netrsc.orgnih.gov

| Imaging Technique | Principle | Application with Phenoxazine Probes | Key Insights Gained |

|---|---|---|---|

| Confocal Laser Scanning Microscopy | Optical sectioning to remove out-of-focus light. | Real-time 2D/3D imaging of phosphatase activity in live cells. nih.gov | Subcellular localization of enzyme activity (e.g., nucleus, cytoplasm, plasma membrane). |

| Fluorescence Lifetime Imaging Microscopy (FLIM) | Measures the decay rate of fluorescence. | Monitoring probe-enzyme interactions and microenvironment changes. nih.gov | Differentiating between free and enzyme-bound probes; sensing changes in local pH or viscosity. |

| Stimulated Emission Depletion (STED) Microscopy | Super-resolution technique that overcomes the diffraction limit. nih.gov | High-resolution mapping of phosphatase activity at nanoscale structures. researchgate.net | Visualization of enzymatic activity at specific protein complexes or membrane domains. |

| Whole-Animal Imaging | Non-invasive imaging of biological processes in live animals. | Monitoring phosphatase activity during disease progression or drug response in models like mice or zebrafish. rsc.orgresearchgate.net | Understanding the systemic role of phosphatases in health and disease. |

Theoretical and Computational Modeling of Probe-Enzyme Interactions

The rational design of next-generation probes with enhanced specificity and efficiency is increasingly guided by theoretical and computational chemistry. Methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are employed to predict the electronic and photophysical properties of novel phenoxazine derivatives before their synthesis. nih.govresearchgate.net These calculations provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial determinants of its absorption and emission spectra. nih.govresearchgate.net By modeling how different chemical modifications affect the electronic structure, researchers can pre-select candidates with desired optical properties, such as further red-shifted fluorescence.

In addition to predicting photophysics, computational tools like molecular docking and molecular dynamics (MD) simulations are used to model the intricate interactions between the phosphonooxy probe and the active site of its target phosphatase. mdpi.com These simulations can predict the binding affinity and identify the key amino acid residues that stabilize the probe within the enzyme's catalytic pocket. mdpi.com This detailed molecular understanding is invaluable for designing probes with high selectivity for a particular phosphatase, enabling the development of tools that can distinguish between closely related enzymes.

| Computational Method | Parameter Investigated | Significance for Probe Design |

|---|---|---|

| Density Functional Theory (DFT) | HOMO-LUMO Energy Gap nih.govresearchgate.net | Predicts the absorption wavelength; a smaller gap typically corresponds to longer wavelength absorption. |

| Time-Dependent DFT (TD-DFT) | Excited State Energies / Emission Wavelengths researchgate.net | Predicts the fluorescence color, guiding the design of probes for multi-color imaging. |

| Molecular Docking | Binding Pose and Score | Identifies the most likely orientation of the probe in the enzyme's active site and estimates binding affinity. mdpi.com |

| Molecular Dynamics (MD) Simulations | Interaction Stability / Key Residues | Reveals the dynamic stability of the probe-enzyme complex and highlights specific interactions (e.g., hydrogen bonds) that confer selectivity. mdpi.com |

Expanding Applications in Systems Biology Research and Multi-Analyte Sensing

The ability to monitor the activity of specific enzymes in real-time provides a powerful tool for systems biology, which aims to understand the complex interactions within biological networks. Phosphatases are critical nodes in cellular signaling pathways, and dysregulation of their activity is implicated in numerous diseases. By using a suite of specific phenoxazine-based probes, researchers can begin to dissect these complex networks, observing how phosphatase activity changes in response to various stimuli or therapeutic interventions.

A particularly exciting frontier is the development of probes for multi-analyte sensing. rsc.orgrsc.org This emerging field aims to create single molecular tools or sensor arrays that can simultaneously detect multiple biological targets. rsc.orgnih.gov For phenoxazine-based systems, this could involve designing a single probe that exhibits distinct fluorescent responses to different enzymes or creating a panel of spectrally-resolved probes, each specific for a different phosphatase. Such tools would allow for the parallel monitoring of several signaling pathways, providing a more holistic view of cellular function and enabling the study of crosstalk between different biological processes. rsc.org

| Application Area | Approach | Potential Impact |

|---|---|---|

| Systems Biology | Using specific phosphatase probes to map signaling network dynamics. | Elucidation of complex cellular decision-making processes and identification of new drug targets. |

| Multi-Analyte Sensing | Development of single probes responsive to multiple analytes or sensor arrays. rsc.orgnih.gov | Simultaneous monitoring of interacting signaling pathways (e.g., phosphorylation and dephosphorylation cycles). |

| High-Throughput Screening | Use of phenoxazine-based assays in microplate format. | Rapid identification of novel phosphatase inhibitors or activators for drug discovery. |

| Diagnostic Probes | Designing probes that respond to disease-specific enzyme activity profiles. | Potential for new tools in disease diagnosis and monitoring therapeutic efficacy. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.